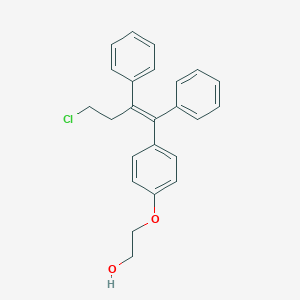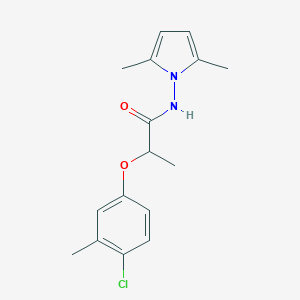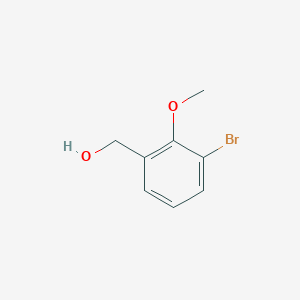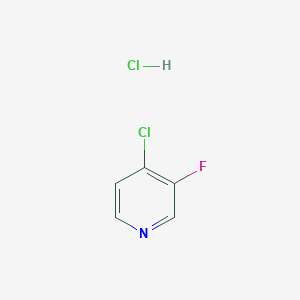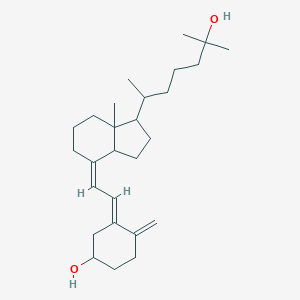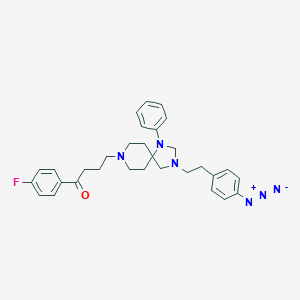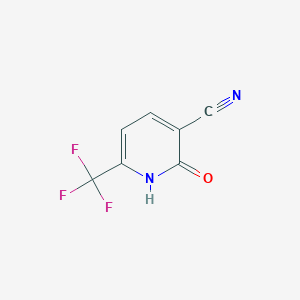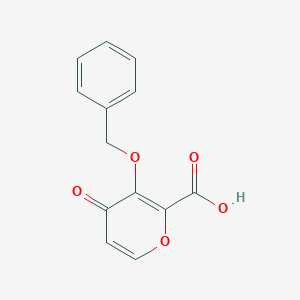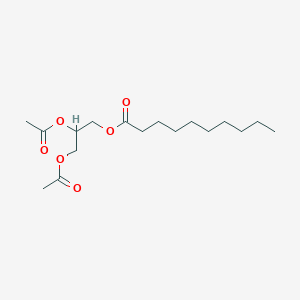
1,2-Diacetyl-3-decanoylglycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diacetyl-3-decanoylglycerol, also known as DAG, is a molecule that belongs to the family of lipids. DAG has been found to have several biochemical and physiological effects on the human body, making it an interesting molecule for scientific research.
Mecanismo De Acción
1,2-Diacetyl-3-decanoylglycerol works by activating protein kinase C (PKC), which is an enzyme that plays a key role in several cellular processes such as cell proliferation, differentiation, and apoptosis. 1,2-Diacetyl-3-decanoylglycerol binds to the regulatory domain of PKC, causing a conformational change that activates the enzyme. Once activated, PKC phosphorylates several downstream targets, leading to the observed effects of 1,2-Diacetyl-3-decanoylglycerol.
Efectos Bioquímicos Y Fisiológicos
1,2-Diacetyl-3-decanoylglycerol has several biochemical and physiological effects on the human body. It has been found to increase energy expenditure and reduce fat accumulation, making it a potential treatment for obesity. 1,2-Diacetyl-3-decanoylglycerol has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes. In addition, 1,2-Diacetyl-3-decanoylglycerol has been found to induce apoptosis in cancer cells, making it a potential treatment for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,2-Diacetyl-3-decanoylglycerol in lab experiments is that it is a relatively stable molecule that can be easily synthesized and purified. However, one limitation is that it can be difficult to work with due to its low solubility in water. In addition, the mechanism of action of 1,2-Diacetyl-3-decanoylglycerol is complex and not fully understood, making it challenging to study.
Direcciones Futuras
There are several future directions for research on 1,2-Diacetyl-3-decanoylglycerol. One area of interest is the development of 1,2-Diacetyl-3-decanoylglycerol-based therapies for obesity, diabetes, and cancer. Another area of interest is the study of the mechanism of action of 1,2-Diacetyl-3-decanoylglycerol, which could lead to the development of new drugs that target PKC. Finally, the use of 1,2-Diacetyl-3-decanoylglycerol as a tool to study cellular processes such as cell proliferation, differentiation, and apoptosis could also be an interesting area of research.
Métodos De Síntesis
1,2-Diacetyl-3-decanoylglycerol can be synthesized through the esterification of glycerol with decanoyl chloride and acetyl chloride. The reaction takes place in the presence of a catalyst such as pyridine or triethylamine. The product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
1,2-Diacetyl-3-decanoylglycerol has been extensively studied for its potential use in the treatment of obesity, diabetes, and cancer. It has been found to have anti-obesity effects by increasing energy expenditure and reducing fat accumulation. 1,2-Diacetyl-3-decanoylglycerol has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes. In addition, 1,2-Diacetyl-3-decanoylglycerol has been found to have anti-cancer effects by inducing apoptosis in cancer cells.
Propiedades
Número CAS |
120294-03-3 |
|---|---|
Nombre del producto |
1,2-Diacetyl-3-decanoylglycerol |
Fórmula molecular |
C17H30O6 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
2,3-diacetyloxypropyl decanoate |
InChI |
InChI=1S/C17H30O6/c1-4-5-6-7-8-9-10-11-17(20)22-13-16(23-15(3)19)12-21-14(2)18/h16H,4-13H2,1-3H3 |
Clave InChI |
IFKLBBIPFXRVBR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
SMILES canónico |
CCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Sinónimos |
1,2-diacetyl-3-decanoylglycerol DiC2OCOC9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



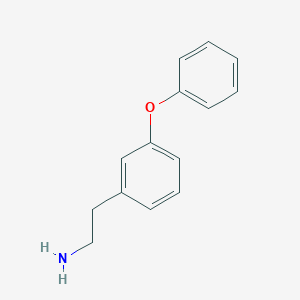
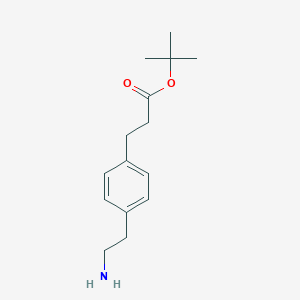
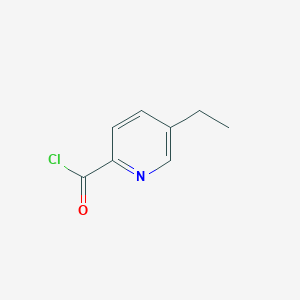
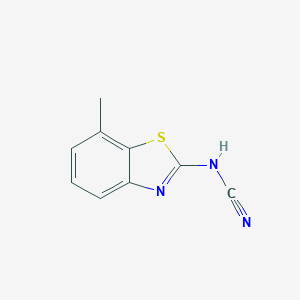
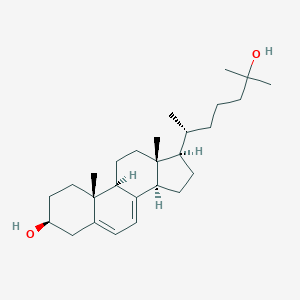
![2,3,4,5-Tetrahydro-1H-benzo[d]azepine](/img/structure/B56782.png)
